Product packaging for 2-Bromo-4-(chloromethyl)thiazole(Cat. No.:CAS No. 5198-77-6)

2-Bromo-4-(chloromethyl)thiazole

Cat. No.: B1317853
CAS No.: 5198-77-6
M. Wt: 212.5 g/mol
InChI Key: LAHYQHMKJIRRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiazole (B1198619) Derivatives in Heterocyclic Chemistry Research

Thiazoles, five-membered aromatic rings containing sulfur and nitrogen atoms, are a cornerstone of heterocyclic chemistry. ijarsct.co.innumberanalytics.comfabad.org.tr Their unique electronic properties and ability to participate in a wide range of chemical reactions make them valuable scaffolds in medicinal chemistry and materials science. ijarsct.co.innumberanalytics.com The thiazole nucleus is a key structural component in numerous biologically active compounds, including natural products like vitamin B1 (thiamine) and a multitude of synthetic drugs. fabad.org.trwjrr.org Researchers are continually exploring thiazole derivatives for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. fabad.org.trnih.govresearchgate.net

Role of Halogenated Thiazoles as Synthetic Precursors

The introduction of halogen atoms onto the thiazole ring significantly enhances its synthetic utility. Halogenated thiazoles serve as versatile precursors, enabling the introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions. sciforum.net This functionalization is crucial for fine-tuning the biological activity and physical properties of thiazole-containing molecules. The reactivity of the halogen is dependent on its position on the thiazole ring, providing chemists with a powerful tool for regioselective synthesis.

Specific Focus on 2-Bromo-4-(chloromethyl)thiazole: Structure and Strategic Importance

This compound is a bifunctional molecule featuring two distinct reactive sites: a bromine atom at the C2 position and a chloromethyl group at the C4 position. This dual reactivity is the cornerstone of its strategic importance in multi-step organic synthesis. The bromine atom is susceptible to displacement by nucleophiles and can participate in various metal-catalyzed cross-coupling reactions. Simultaneously, the chloromethyl group provides a reactive handle for the introduction of a wide array of substituents via nucleophilic substitution. This allows for the sequential and controlled elaboration of the thiazole core, making it a highly valuable building block for constructing complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5198-77-6 chemscene.com
Molecular Formula C₄H₃BrClNS chemscene.com
Molecular Weight 212.50 g/mol chemscene.com
Appearance Solid
SMILES C(C1=CSC(=N1)Br)Cl chemscene.com

Note: This data is compiled from publicly available chemical databases.

Overview of Research Trajectories for Thiazole Compounds

Current research on thiazole compounds is multifaceted, with significant efforts directed towards several key areas. In medicinal chemistry, the focus remains on the design and synthesis of novel thiazole derivatives with enhanced therapeutic efficacy and reduced side effects for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net In the realm of materials science, thiazole-based compounds are being investigated for their potential applications in organic light-emitting diodes (OLEDs), conductive polymers, and corrosion inhibitors. numberanalytics.com Furthermore, there is a growing interest in developing more sustainable and efficient synthetic methodologies for the preparation of thiazole derivatives, including the use of green solvents and catalysts. researchgate.net The exploration of thiazole-linked covalent organic frameworks (COFs) for applications such as photocatalysis is also an emerging and promising research direction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrClNS B1317853 2-Bromo-4-(chloromethyl)thiazole CAS No. 5198-77-6

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHYQHMKJIRRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586053
Record name 2-Bromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-77-6
Record name 2-Bromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Chloromethyl Thiazole

Reactivity of the Bromine Atom at Position 2

The bromine atom at the 2-position of the thiazole (B1198619) ring is susceptible to both nucleophilic substitution and metal-catalyzed coupling reactions, providing versatile pathways for the introduction of a wide array of functional groups.

The electron-deficient nature of the C2 position in the thiazole ring facilitates nucleophilic aromatic substitution (SNAr) of the bromine atom. This reactivity is a key feature in the synthesis of various 2-substituted thiazole derivatives.

One of the most common nucleophilic substitution reactions at this position involves the displacement of the bromide by amines to form 2-aminothiazole (B372263) derivatives. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the C2 carbon and displacing the bromide ion. This reaction is often carried out by heating the 2-bromothiazole (B21250) with an excess of the desired amine in a suitable solvent. The use of excess amine also serves to neutralize the hydrogen bromide generated during the reaction.

A study on the reaction of 2-bromothiazole with various amines demonstrated that this nucleophilic substitution proceeds to yield the corresponding 2-aminothiazole derivatives chemistryguru.com.sg. The reaction mechanism involves the nucleophilic attack of the amine on the C2 position of the thiazole ring, followed by the elimination of the bromide ion. This type of reaction highlights the utility of the 2-bromo substituent as a leaving group for the introduction of nitrogen-based functionalities. The thiazole ring's electronic properties make the C2 position particularly susceptible to nucleophilic attack mdpi.com.

The bromine atom at the 2-position of the thiazole ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly prevalent for the functionalization of 2-bromothiazoles. Common examples include the Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the 2-bromothiazole in the presence of a palladium catalyst. This method has been successfully employed for the synthesis of 2-alkyl- and 2-aryl-4-bromothiazoles from 2,4-dibromothiazole, showcasing the regioselective reactivity of the 2-position over the 4-position nih.govresearchgate.net.

Stille Coupling: The Stille coupling involves the reaction of an organotin reagent with the 2-bromothiazole, again catalyzed by a palladium complex. This reaction offers a complementary approach to the Negishi coupling for the introduction of various organic substituents at the 2-position nih.gov.

Sonogashira Coupling: The Sonogashira coupling is utilized to introduce alkyne moieties onto the thiazole ring. This reaction involves the coupling of a terminal alkyne with the 2-bromothiazole, typically using a palladium catalyst and a copper(I) co-catalyst nih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which employs organoboron reagents, is another widely used method for C-C bond formation at the 2-position of brominated thiazoles rhhz.net.

These metal-catalyzed reactions significantly expand the synthetic utility of 2-bromo-4-(chloromethyl)thiazole, allowing for the introduction of a diverse range of substituents.

Coupling Reaction Reactant Catalyst System Product Type Reference
Negishi CouplingOrganozinc HalidePd(0)2-Alkyl/Aryl-thiazole nih.govresearchgate.net
Stille CouplingOrganotin ReagentPd(0)2-Aryl/Alkynyl-thiazole nih.gov
Sonogashira CouplingTerminal AlkynePd(0), Cu(I)2-Alkynyl-thiazole nih.gov
Suzuki-Miyaura CouplingOrganoboron ReagentPd(0)2-Aryl-thiazole rhhz.net

Reactivity of the Chloromethyl Group at Position 4

The chloromethyl group at the 4-position of the thiazole ring is a highly reactive electrophilic center, readily participating in nucleophilic substitution, quaternization, and thioetherification reactions.

The chlorine atom of the chloromethyl group is a good leaving group, making this moiety susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the 4-position of the thiazole ring.

Common nucleophiles that react with the chloromethyl group include amines, alcohols, and carboxylates. For example, the reaction of 4-(chloromethyl)thiazole derivatives with amines leads to the formation of the corresponding 4-(aminomethyl)thiazoles. A study demonstrated the synthesis of 2-(methylsulphonyl amino)-4-(chloromethyl)thiazole, which can further react with nucleophiles at the chloromethyl position asianpubs.org. The derivatization of the chloromethyl group via nucleophilic substitution is a common strategy in the synthesis of biologically active compounds nih.gov.

The electrophilic nature of the carbon atom in the chloromethyl group makes it an effective alkylating agent for the quaternization of heterocyclic bases, such as pyridines and picolines. This reaction leads to the formation of quaternary pyridinium (B92312) salts containing a thiazolylmethyl substituent.

Research has shown that 2-substituted-4-(chloromethyl)thiazoles can serve as versatile alkylating agents for the quaternization of pyridines and picolines ktu.edu. The reaction typically proceeds by dissolving the 4-(chloromethyl)thiazole in an excess of the heterocyclic base and stirring at room temperature for several days. This process yields highly functionalized pyridinium salts, which can be valuable intermediates for the synthesis of more complex heterocyclic systems ktu.edu.

Reactant 1 Reactant 2 (Heterocyclic Base) Product Reference
2-Methyl-4-(chloromethyl)thiazolePyridine1-[(2-Methylthiazol-4-yl)methyl]pyridinium chloride ktu.edu
2-Methyl-4-(chloromethyl)thiazole4-Picoline4-Methyl-1-[(2-methylthiazol-4-yl)methyl]pyridinium chloride ktu.edu
2-Amino-4-(chloromethyl)thiazolePyridine1-[(2-Aminothiazol-4-yl)methyl]pyridinium chloride ktu.edu

The chloromethyl group readily reacts with sulfur-based nucleophiles, such as thiols and thiophenols, to form thioethers. This thioetherification reaction is a reliable method for introducing a sulfur linkage at the 4-position of the thiazole ring.

In one study, 2-(methylsulphonyl amino)-4-(chloromethyl)thiazole was reacted with various substituted thiophenols in the presence of a base to yield a series of 2-methylsulphonyl amino-4-arylthio methyl thiazoles asianpubs.org. The base, typically triethylamine, deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which then displaces the chloride from the chloromethyl group. This reaction highlights the utility of the chloromethyl group as an electrophile for the formation of C-S bonds.

Functionalization of the Thiazole Ring System

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science due to its diverse biological activities and electronic properties. The inherent reactivity of the thiazole core, combined with the strategic placement of reactive handles like the bromo and chloromethyl groups in this compound, allows for a wide array of functionalization strategies. These modifications can be directed at the C-H bonds of the thiazole ring, or they can involve transformations of the existing substituents to introduce new chemical entities.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the elaboration of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For thiazole derivatives, palladium-catalyzed cross-coupling reactions are particularly effective for forging new carbon-carbon and carbon-heteroatom bonds at specific positions on the ring.

Research has demonstrated that the regioselectivity of C-H arylation on the thiazole ring can be controlled by the choice of catalyst, ligand, and base. nih.gov For instance, a palladium catalyst with PPh₃ as the ligand and NaOtBu as the base typically directs arylation to the C2-position. nih.gov Conversely, employing a palladium catalyst with a ligand like bathophenanthroline (B157979) (Bphen) and a base such as K₃PO₄ can favor functionalization at the C5-position. nih.gov These methodologies allow for the sequential arylation of the thiazole ring at positions C5, C2, and C4, providing a streamlined route to poly-substituted thiazoles. nih.gov

In the context of this compound, the C5-position is the primary target for direct C-H functionalization. Palladium-catalyzed cross-coupling reactions with aryl halides or other coupling partners can introduce a wide variety of substituents at this position. acs.orgrsc.org The reaction conditions are generally tolerant of various functional groups on the coupling partner, including methoxy, trifluoromethyl, and cyano groups. acs.org

Table 1: Catalytic Systems for C-H Arylation of Thiazoles

Catalyst/LigandBasePosition of ArylationReference
Pd/PPh₃NaOtBuC2 nih.gov
Pd/BphenK₃PO₄C5 nih.gov
[Pd(π-allyl)Cl]₂/PCy₃·HBF₄K₂CO₃C2/C5 acs.org
Pd(OAc)₂/Ag₂ON/AC2 rsc.org

This table presents examples of catalytic systems used for the C-H arylation of thiazole rings. The specific outcomes for this compound would depend on the reaction conditions and the directing effects of the existing substituents.

Derivatization through Carbonyl Condensation

The chloromethyl group at the C4-position of this compound is a key site for derivatization. While not a direct carbonyl condensation, the reactivity of the chloromethyl group can be harnessed to introduce functionalities that can subsequently undergo such reactions. For example, the chloromethyl group can be converted to an aldehyde or a ketone, which can then participate in condensation reactions with various nucleophiles.

Alternatively, the chloromethyl group can be used to link the thiazole moiety to other molecules containing carbonyl groups. A more direct approach involves the reaction of a related α-bromoketone derivative of thiazole with various nucleophiles. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one has been reacted with heterocyclic amines and thiosemicarbazone derivatives to synthesize a new series of di-, tri-, and tetrathiazole moieties. nih.gov This highlights a strategy where a carbonyl-containing thiazole derivative serves as the electrophile in condensation-type reactions. nih.gov

The general principle of carbonyl condensation involves the reaction of an aldehyde or ketone with a nucleophile, often in the presence of an acid or base catalyst, to form a new carbon-carbon or carbon-heteroatom bond. nih.govlibretexts.orgyoutube.com These reactions are fundamental in organic synthesis for building molecular complexity.

Table 2: Examples of Carbonyl Condensation Reactions for Thiazole Derivatization

Thiazole PrecursorReactantProduct TypeReference
2-Bromo-1-(thiazol-5-yl)ethan-1-oneHeterocyclic aminesDithiazole derivatives nih.gov
2-Bromo-1-(thiazol-5-yl)ethan-1-oneThiosemicarbazonesTrithiazole derivatives nih.gov
Thiazole-4-carbaldehydeMethoxyamineThiazole methoxime nih.gov
AcetylthiazoleThiosemicarbazide (B42300)Thiazole thiosemicarbazone researchgate.net

This table illustrates plausible derivatization strategies for thiazoles through reactions involving a carbonyl group or its synthetic equivalent.

Ring Functionalization through Sulfone and Triazole Moieties

The introduction of sulfone and triazole functionalities onto the thiazole ring can significantly modulate the physicochemical and biological properties of the resulting compounds.

Sulfone Derivatives:

Sulfone moieties can be introduced onto the thiazole ring through the oxidation of a corresponding thioether. nih.gov For example, a thiol group can be installed on the thiazole ring, which is then converted to a thioether and subsequently oxidized to the sulfone using an oxidizing agent like hydrogen peroxide or potassium permanganate. nih.govresearchgate.net The sulfone group is a versatile functional group that can act as a reactive tag for further transformations, such as nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov

Triazole Derivatives:

The synthesis of thiazole-triazole fused systems or thiazoles substituted with a triazole ring often utilizes click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.orgtcichemicals.com This reaction is highly efficient and regioselective, typically catalyzed by copper(I) to yield 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org To create a triazole derivative of this compound, one of the reactive handles (the bromo or chloromethyl group) can be converted into either an azide or an alkyne, which is then reacted with a suitable coupling partner. Thiazolotriazoles are a class of condensed heterocycles with demonstrated biological activity. nih.gov

Table 3: Synthetic Strategies for Sulfone and Triazole Functionalization

Functional GroupSynthetic Precursor on Thiazole RingKey Reagent(s)Resulting MoietyReference(s)
SulfoneThioetherH₂O₂, mCPBA, KMnO₄-SO₂-R nih.govresearchgate.netnih.gov
TriazoleAzideAlkyne, Cu(I) catalyst1,2,3-Triazole organic-chemistry.orgtcichemicals.com
TriazoleAlkyneAzide, Cu(I) catalyst1,2,3-Triazole organic-chemistry.orgtcichemicals.com

This table summarizes general strategies for introducing sulfone and triazole groups onto a thiazole ring.

Multi-Step Synthetic Sequences Leveraging this compound as a Building Block

The dual reactivity of this compound, stemming from the distinct electrophilic nature of the C2-bromo and C4-chloromethyl positions, makes it a valuable and versatile building block in multi-step organic synthesis. chemscene.com Chemists can selectively address one reactive site while preserving the other for subsequent transformations, enabling the construction of complex molecular architectures.

One common strategy involves the initial functionalization of the more reactive C2-bromo position through cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. nih.gov This allows for the introduction of a variety of aryl, heteroaryl, or alkyl substituents. The chloromethyl group can then be elaborated in a subsequent step. For example, it can be converted to a phosphonate (B1237965) ester for use in Wittig-Horner reactions to form vinyl-substituted thiazoles. nih.gov

Conversely, the chloromethyl group can be the first point of reaction, for instance, through nucleophilic substitution with amines, thiols, or other nucleophiles. The C2-bromo position can then be functionalized in a later step. The synthesis of certain 4-halomethylthiazoles has been achieved by reacting a thioamide with a dihalopropanone, followed by dehydration of the resulting hydroxythiazoline intermediate. google.com

The strategic use of this compound and its derivatives has been demonstrated in the synthesis of various biologically active compounds and functional materials. nih.govnih.govnih.gov

Table 4: Examples of Multi-Step Syntheses Utilizing Thiazole Building Blocks

Starting Thiazole DerivativeReaction SequenceProduct ClassReference(s)
2,4-Dibromothiazole1. Regioselective Pd-catalyzed cross-coupling at C2. 2. Bromo-lithium exchange at C4 and subsequent cross-coupling.2,4'-Bithiazoles nih.gov
2-Bromo-1-(4-halophenyl)ethan-1-one & Thioacetamide1. Cyclization to form 4-(4-halophenyl)-2-methylthiazole. 2. Bromination at C5 and benzylic position. 3. Arbuzov reaction. 4. Wittig-Horner reaction.Thiazole-based stilbene (B7821643) analogs nih.gov
2-Aminothiazole1. Reaction with α-bromo-3-methoxyacetophenone. 2. Palladium-catalyzed coupling with 4-iodo-2-(methylthio)pyrimidine. 3. Oxidation of sulfide (B99878) to sulfone.Imidazo[2,1-b]thiazole derivatives mdpi.com
2-Bromo thiazole1. Carbonyl insertion. 2. Chlorination. 3. Ammonolysis.Thiazole-2-methanamide google.com

This table provides examples of how brominated and functionalized thiazoles are employed in the synthesis of more complex structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By probing the vibrational energy levels of chemical bonds, techniques like Fourier-Transform Infrared (FT-IR) spectroscopy offer a characteristic fingerprint of the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-Bromo-4-(chloromethyl)thiazole is anticipated to exhibit a series of absorption bands that are characteristic of its constituent functional groups. The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, presents a complex vibrational pattern. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected to produce a band in the 1650-1550 cm⁻¹ range. Furthermore, the C=C stretching vibrations of the ring are anticipated to appear in the 1550-1450 cm⁻¹ region.

The presence of halogen substituents significantly influences the vibrational spectrum. The C-Br stretching vibration is characteristically found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is also expected in the fingerprint region, generally appearing between 800 and 600 cm⁻¹. The CH₂ bending (scissoring) vibration of the chloromethyl group is predicted to be around 1450-1400 cm⁻¹.

Drawing analogies from related structures, such as 2-bromo-4-methylaniline (B145976) and other halogenated benzothiazoles, helps in the assignment of these vibrational modes. nih.govresearchgate.net For instance, studies on similar bromo-substituted heterocyclic systems confirm the presence of C-Br stretching in the lower wavenumber region. nih.gov

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
C=N Stretch (Thiazole Ring) 1650-1550
C=C Stretch (Thiazole Ring) 1550-1450
CH₂ Bend (Scissoring) 1450-1400
C-Cl Stretch 800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different types of protons in the molecule.

The proton on the C5 position of the thiazole ring is anticipated to appear as a singlet. Based on data for similar thiazole derivatives, its chemical shift is predicted to be in the downfield region, likely between δ 7.0 and 8.0 ppm. For example, the protons of 2-bromothiazole (B21250) are observed at δ 7.605 and 7.306 ppm. chemicalbook.com The electron-withdrawing nature of the adjacent bromine and the thiazole ring itself contributes to this deshielding.

The two protons of the chloromethyl (-CH₂Cl) group at the C4 position are chemically equivalent and are expected to give rise to a single sharp singlet. This signal is anticipated to appear in the region of δ 4.5 to 5.0 ppm. The electronegativity of the chlorine atom causes a significant downfield shift compared to a standard methyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Thiazole C5-H 7.0 - 8.0 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will provide information on the three distinct carbon environments in the molecule.

The carbon atom at the C2 position, being directly attached to the electronegative bromine atom and adjacent to the nitrogen atom, is expected to be the most deshielded of the thiazole ring carbons, with a predicted chemical shift in the range of δ 140-150 ppm. The C4 carbon, substituted with the chloromethyl group, is also expected to be significantly downfield, likely in the δ 150-160 ppm range. The C5 carbon of the thiazole ring is predicted to resonate at a more upfield position compared to the other ring carbons, typically in the range of δ 110-125 ppm.

The carbon of the chloromethyl (-CH₂Cl) group is expected to appear in the range of δ 40-50 ppm. The attachment to the electronegative chlorine atom causes this downfield shift. Studies on related substituted thiazoles provide a basis for these predictions. asianpubs.orgresearchgate.net

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 (Thiazole) 140 - 150
C4 (Thiazole) 150 - 160
C5 (Thiazole) 110 - 125

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound. The calculated exact mass for C₄H₃BrClNS is approximately 210.8878 m/z. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak cluster. The [M+2] peak will be significant due to the natural abundance of ⁸¹Br and ³⁷Cl, and an [M+4] peak will also be observable.

The fragmentation of this compound under electron ionization is expected to proceed through several pathways. A primary fragmentation step would likely involve the loss of a chlorine radical from the chloromethyl group, leading to the formation of a stable thiazolyl-methyl cation. Another probable fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. Subsequent fragmentations could involve the rupture of the thiazole ring itself, leading to smaller charged fragments. The analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure.

Table 4: Compound Names Mentioned

Compound Name
This compound
2-bromo-4-methylaniline

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for confirming the identity and assessing the purity of synthesized compounds such as this compound.

In a typical LC-MS analysis, the compound is first dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a reverse-phase column like a C18, separates the target compound from any impurities, starting materials, or by-products. umb.eduajrconline.org The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. lcms.cz

As the separated components elute from the column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, often used in negative or positive ion mode to generate charged molecular ions. lcms.czlongdom.org For this compound, with a molecular weight of approximately 212.50 g/mol , ESI would be expected to produce a protonated molecule [M+H]⁺ or other adducts depending on the solvent system. ajrconline.orgchemscene.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of the compound. The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities, making it an essential tool for purity verification. ajrconline.org For a related compound, 2-bromo-4-chlorothiazole, a retention time of 1.12 minutes was recorded under specific low pH LC-MS conditions. chemicalbook.com

Table 1: Representative LC-MS Parameters for Analysis of Halogenated Organic Compounds

Parameter Typical Value/Condition Purpose
LC System High-Performance Liquid Chromatography (HPLC) Separation of the compound from impurities.
Column C18 Reverse-Phase (e.g., 100 mm x 4.6 mm, 3 µm) ajrconline.org Stationary phase for chromatographic separation.
Mobile Phase Gradient of Water and Acetonitrile (often with additives like formic acid) umb.edu Elutes compounds through the column.
Flow Rate 0.5 - 1.0 mL/min ajrconline.org Controls the speed of the mobile phase.
Ionization Electrospray Ionization (ESI), Positive/Negative Mode lcms.cz Generates charged ions from the sample molecules.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or similar Separates ions based on mass-to-charge ratio.

| Detection | Mass-to-charge ratio (m/z) scanning | Confirms molecular weight and identifies fragments. |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum provides information about its conjugated system. The thiazole ring contains π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which can undergo electronic transitions upon absorption of UV or visible light.

The expected transitions for this molecule would be π → π* and n → π. The π → π transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in energy and result in strong absorption bands in the UV region. The n → π* transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are generally weaker and may appear as shoulders on the main absorption bands. The solvent polarity can influence the position of these absorption bands (λmax). researchgate.net For instance, studies on other thiazole derivatives have shown that factors like protonation can cause significant shifts in the absorption spectrum. researchgate.net A study of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes utilized UV-vis spectroscopy for characterization, highlighting its utility for this class of compounds. nih.gov

Table 2: Expected UV-Vis Absorption Data for Thiazole Derivatives

Electronic Transition Typical Wavelength Range (nm) Molar Absorptivity (ε) Notes
π → π* 230 - 270 nm High ( > 10,000 M⁻¹cm⁻¹) Corresponds to the conjugated system of the thiazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal structural proof for this compound, yielding detailed information on bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, studies on closely related structures, such as 2,4-dibromothiazole, provide valuable insights. researchgate.netst-andrews.ac.uk For 2,4-dibromothiazole, the crystal structure was determined to be orthorhombic, though it exhibited disorder. researchgate.netst-andrews.ac.uk An analysis of this compound would similarly reveal the planarity of the thiazole ring and the conformation of the chloromethyl substituent relative to the ring. Furthermore, the crystal packing would be elucidated, showing any significant intermolecular interactions such as halogen bonding (e.g., Br···N, Br···S, or Cl···N interactions), which are known to play a crucial role in the solid-state architecture of halogenated compounds. researchgate.netst-andrews.ac.uk

Table 3: Hypothetical Crystallographic Data Based on a Related Thiazole Structure

Parameter Expected Value/System Information Provided
Crystal System Monoclinic or Orthorhombic The basic symmetry of the unit cell.
Space Group e.g., P2₁/c or P-1 The specific symmetry operations within the crystal. researchgate.net
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) The size and angles of the repeating unit cell. researchgate.net
Key Bond Lengths C-Br, C-Cl, C-S, C-N Precise distances between bonded atoms.
Key Bond Angles Angles within the thiazole ring Defines the geometry of the molecule.

| Intermolecular Interactions | Halogen bonding, π-π stacking | How molecules are arranged and interact in the crystal lattice. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would be used to determine its thermal stability and decomposition profile.

The TGA thermogram plots the percentage of initial mass remaining against temperature. A stable compound will show a flat plateau at 100% mass until its decomposition temperature is reached. At this point, a sharp drop in mass will occur as the molecule breaks down into volatile fragments. The analysis of a related ligand, 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole, utilized TGA to study its thermal behavior, demonstrating the applicability of this technique. nih.gov The decomposition of this compound would likely proceed in one or more steps, corresponding to the loss of the chloromethyl group, the bromine atom, and the subsequent fragmentation of the thiazole ring. The temperature at which 5% mass loss occurs (T₅) is often used as an indicator of the onset of decomposition and thus, the thermal stability of the compound.

Table 4: Illustrative TGA Data Profile for a Halogenated Organic Compound

Temperature Range (°C) Mass Loss (%) Associated Event
25 - 200 ~0% Compound is thermally stable.
200 - 300 ~30% Onset of decomposition, likely loss of the -CH₂Cl group.
300 - 450 Further mass loss Loss of the Br atom and fragmentation of the thiazole ring.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a sample. For a newly synthesized compound like this compound, this analysis is crucial for validating its empirical formula, which is the simplest whole-number ratio of atoms present in the compound. The experimentally determined percentages of each element are compared against the theoretical values calculated from the proposed molecular formula.

The molecular formula for this compound is established as C₄H₃BrClNS. chemscene.com Based on this formula, the theoretical elemental composition can be calculated. This data serves as a benchmark for experimental results obtained from techniques such as combustion analysis. A close correlation between the experimental and theoretical percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), along with the halogens bromine (Br) and chlorine (Cl), confirms the purity and the assigned empirical and molecular formulas of the compound.

Below is a data table outlining the theoretical elemental composition of this compound based on its molecular formula and a molecular weight of approximately 212.50 g/mol . chemscene.com

Theoretical Elemental Composition of this compound
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass in Molecule (g/mol)Percentage Composition (%)
CarbonC12.01448.0422.61%
HydrogenH1.0133.031.42%
BromineBr79.90179.9037.60%
ChlorineCl35.45135.4516.68%
NitrogenN14.01114.016.59%
SulfurS32.07132.0715.09%

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure and geometric properties of molecules. researchgate.netnih.gov This method is predicated on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. For 2-Bromo-4-(chloromethyl)thiazole, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Ground State Geometries

A primary application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation, known as the ground state geometry. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

For this compound, a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would provide precise values for all bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding the three-dimensional arrangement of the atoms in the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole (B1198619) Derivative (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC2-N31.37 Å
N3-C41.39 Å
C4-C51.36 Å
C5-S11.72 Å
S1-C21.73 Å
C2-Br1.88 Å
C4-C(H2Cl)1.51 Å
Bond AngleN3-C2-S1115°
C2-N3-C4110°
N3-C4-C5116°
Dihedral AngleN3-C4-C(H2Cl)-Cl65°

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. It does not represent actual calculated values for this compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations would yield the energies of these orbitals and allow for the visualization of their spatial distribution, indicating the likely sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectral Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly useful for predicting and interpreting electronic absorption spectra, such as UV-Visible spectra.

By applying TD-DFT, one could calculate the excitation energies of this compound, which correspond to the wavelengths of light the molecule absorbs. This allows for a theoretical prediction of its UV-Visible spectrum. The calculations would also provide information on the nature of the electronic transitions (e.g., n → π* or π → π*), identifying which molecular orbitals are involved in the absorption of light.

Molecular Docking Simulations for Ligand-Receptor Interactions (Methodological Aspect)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. wisdomlib.orgnih.gov This method is fundamental in drug discovery and involves two main steps: sampling the conformational space of the ligand within the target's binding site and then scoring these conformations to estimate the binding affinity. benthamscience.comresearchgate.net

The process begins with the three-dimensional structures of both the ligand and the receptor. The docking algorithm then explores various possible orientations and conformations of the ligand in the receptor's active site. A scoring function is used to evaluate the "goodness-of-fit" for each pose, providing a score that estimates the strength of the interaction. researchgate.net These scores are based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, molecular docking could be used to screen for potential biological targets and to understand the key interactions that would stabilize the ligand-receptor complex, guiding further optimization for improved binding. nih.gov

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds, like the chloromethyl group in this compound, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. cwu.edunih.gov

Computational methods can be used to systematically explore the potential energy surface of the molecule by rotating the single bonds. For each conformation, an energy minimization calculation is performed to find the nearest local energy minimum. cwu.edu This process identifies the most stable conformers (those with the lowest energy) and the energy barriers between them. Understanding the preferred conformation of this compound is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspect)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma The underlying principle is that the structural properties of a molecule determine its activity. researchgate.netgoogle.com

A QSAR study involves several key steps. First, a dataset of compounds with known activities is collected. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Finally, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of compounds and the prioritization of those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process. imist.ma

Applications and Utility in Chemical Synthesis

Role as an Intermediate in Organic Synthesis

2-Bromo-4-(chloromethyl)thiazole serves as a crucial intermediate in multi-step synthetic pathways. The presence of two distinct reactive sites—the C2-bromo substituent and the chloromethyl group at the C4 position—allows for programmed, regioselective reactions. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo group can participate in a variety of metal-catalyzed cross-coupling reactions.

For instance, synthetic routes can be designed where the chloromethyl group first reacts with a nucleophile to introduce a desired side chain. Subsequently, the bromo-substituent can be targeted for reactions like Suzuki, Stille, or Sonogashira couplings to build more complex aryl, heteroaryl, or alkynyl-substituted thiazoles. This stepwise reactivity is fundamental to its role as a versatile intermediate.

Versatile Building Block for Complex Molecule Construction

The distinct reactivity of its functional groups makes this compound a versatile building block for the assembly of intricate molecular structures. Chemists can leverage this to introduce the thiazole (B1198619) core into a larger molecule or to build functionality upon the thiazole ring itself.

The compound is instrumental in the synthesis of a wide array of functionalized heterocyclic systems. The chloromethyl group can be used as a handle to link the thiazole to other cyclic systems or to initiate cyclization reactions. For example, reaction with various amines can lead to the formation of aminomethylthiazole derivatives, which are themselves precursors to other fused or linked heterocyclic structures. mdpi.com Similarly, the bromo position can be functionalized to create bithiazole systems or other linked heteroaromatic compounds through cross-coupling reactions. nih.gov The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved starting from 2,4-dibromothiazole, which highlights the utility of bromo-thiazole moieties in constructing complex heterocyclic systems. nih.gov

Table 1: Examples of Functionalized Systems from Thiazole Building Blocks

Starting Material AnalogueReagentResulting SystemReaction Type
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-Aminothiazole (B372263)Thiazole-linked imidazole (B134444) derivativeNucleophilic Substitution/Cyclization
2,4-DibromothiazoleAlkyl/Aryl Zinc Halides2-Substituted 4-BromothiazolesPalladium-Catalyzed Cross-Coupling
p-Bromoacetophenone & Thiourea (B124793)Aromatic AldehydesSubstituted 4-(4-bromophenyl)-thiazol-2-amine derivativesCondensation

In drug discovery and materials science, the ability to rapidly generate a large number of related compounds, or a compound library, is essential for screening and identifying molecules with desired properties. The dual reactivity of this compound makes it an ideal scaffold for combinatorial chemistry. One reactive site can be used to anchor the molecule to a solid support, while the other site is subjected to a variety of reactants. Alternatively, in solution-phase library synthesis, each reactive handle can be independently reacted with different sets of building blocks to quickly produce a matrix of diverse thiazole derivatives. This approach is valuable for exploring the structure-activity relationship (SAR) of thiazole-based compounds in a high-throughput manner. mdpi.comnih.gov

Precursor for Derivatives in Medicinal Chemistry Research

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. globalresearchonline.netsciencescholar.usbohrium.com this compound serves as a key starting material for a multitude of derivatives designed for biological evaluation. Its ability to undergo various chemical transformations allows for the systematic modification of its structure to optimize pharmacological properties. mdpi.commdpi.com

Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure of a known active compound is replaced with a different, often bioisosteric, scaffold to discover new compounds with improved properties such as potency, selectivity, or pharmacokinetics. unipa.itnih.gov The thiazole core, readily accessible from precursors like this compound, is an effective replacement for other aromatic or heteroaromatic rings in bioactive molecules. rsc.orgresearchgate.net This strategy allows medicinal chemists to explore novel chemical space while retaining the key binding interactions of the original pharmacophore. unipa.it For example, a phenyl or pyrazole (B372694) ring in a known inhibitor could be replaced with a thiazole ring, and the substitution pattern can be mimicked using the reactive handles on the bromo-chloromethylthiazole precursor. nih.govnih.gov

This compound is not just used to create final target molecules, but also to synthesize more complex, novel heteroaryl building blocks. rsc.orgresearchgate.net These second-generation building blocks can then be used in further synthetic endeavors. For example, the chloromethyl group can be converted into other functional groups like an aldehyde, a carboxylic acid, or a hydroxymethyl group. semanticscholar.org The bromo-position can be functionalized via a coupling reaction, and then another part of the molecule can be modified. This process generates a new, more elaborate building block that is pre-functionalized for specific, subsequent reactions, enabling the efficient construction of highly complex and diverse molecular architectures for medicinal chemistry applications. rsc.orgresearchgate.net

Applications in Agrochemical Synthesis

The thiazole ring is a crucial structural motif in a variety of biologically active molecules, including those utilized in the agrochemical industry. While direct synthesis pathways for specific, commercially named agrochemicals commencing from this compound are not extensively detailed in publicly available literature, the utility of closely related thiazole derivatives as key intermediates is well-documented. For instance, the compound 2-chloro-5-(chloromethyl)thiazole is a well-established precursor in the industrial synthesis of the neonicotinoid insecticide, thiamethoxam. caltagmedsystems.co.ukgoogle.comresearchgate.netgoogle.com This highlights the importance of halogenated methylthiazole structures in the development of modern crop protection agents.

Research has also indicated that 2-bromo-4-methyl-1,3-thiazole serves as a versatile building block in the synthesis of various crop protection agents, contributing to enhanced agricultural productivity. chemimpex.com The reactivity of the bromo and chloromethyl groups on the thiazole ring allows for a range of chemical modifications, making it a valuable scaffold for the development of new fungicides and herbicides. chemimpex.comresearchgate.net The synthesis of novel 2-aryl-thiazole derivatives has been explored, with some compounds showing potent fungicidal activities, suggesting that the 2-aryl-thiazole group could be a promising precursor structure for the design of new fungicides. researchgate.net

The general synthetic strategies often involve the reaction of the thiazole core with other molecules to build more complex structures with desired pesticidal properties. The inherent biological activity of the thiazole nucleus, when combined with other functional groups, can lead to the discovery of new and effective agrochemicals. mdpi.com

Integration into Advanced Materials Research

The unique electronic and structural properties of the thiazole ring have led to its integration into advanced materials, particularly in the burgeoning field of covalent organic frameworks (COFs). These crystalline porous polymers are of significant interest for a variety of applications due to their high surface area, tunable porosity, and the ability to precisely incorporate functional organic units. mdpi.commdpi.com

Functionalization of Covalent Organic Frameworks for Photocatalysis

Thiazole-containing COFs have emerged as promising materials for photocatalysis, a process that harnesses light to drive chemical reactions. The incorporation of thiazole units into the COF structure can enhance their photocatalytic efficiency for applications such as water splitting to produce hydrogen and the degradation of organic pollutants. mdpi.comnih.gov

The design of thiazole-linked COFs often involves a donor-acceptor (D-A) architecture, which facilitates the separation of photogenerated electron-hole pairs, a critical step in photocatalysis. nih.gov The thiazole ring can act as a component in these D-A systems, contributing to improved charge carrier mobility and enhanced photocatalytic performance. Research has shown that COFs constructed with thiazole linkages can exhibit superior stability and electronic conductivity compared to those with more common imine linkages. nih.gov

While the direct use of this compound as a building block in the synthesis of these COFs is not explicitly detailed in the reviewed literature, the general strategies for constructing thiazole-linked COFs often involve the condensation of amine and aldehyde precursors. The functional groups on this compound could potentially be modified to be suitable for incorporation into such synthetic routes, allowing for the introduction of the thiazole moiety into the COF framework. The synthesis of thiazole-linked COFs can be achieved through various methods, including multicomponent reactions involving amines, aldehydes, and sulfur. mdpi.com

The photocatalytic activity of these materials is a subject of ongoing research, with studies exploring their use in visible-light-driven hydrogen generation and the degradation of pollutants like rhodamine B. mdpi.comnih.gov The ability to tune the electronic properties of the COF by incorporating different functional groups, including those containing thiazole rings, is a key advantage in optimizing their photocatalytic performance. nih.govnih.gov

Development of Anti-corrosion Agents (Chemical Structure Design)

The design of effective corrosion inhibitors is crucial for protecting metallic materials from degradation. Organic compounds containing heteroatoms such as nitrogen and sulfur, like those found in the thiazole ring, are known to be effective corrosion inhibitors. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. nih.gov

The chemical structure of the inhibitor plays a critical role in its performance. The presence of the thiazole ring, with its nitrogen and sulfur atoms, provides active sites for adsorption onto the metal surface. Research has been conducted on the synthesis of various thiazole derivatives and their evaluation as corrosion inhibitors for different metals and alloys in corrosive environments. nih.govdntb.gov.ua For example, a bimannich base containing a thiazole ring has been synthesized and shown to be an effective corrosion inhibitor for carbon steel in environments containing H2S and CO2 at high temperatures. nih.gov The adsorption of this inhibitor on the steel surface was found to follow the Langmuir isotherm model, indicating the formation of a monolayer of the inhibitor on the surface. nih.gov

Furthermore, studies on benzothiazole (B30560) derivatives have provided insights into the relationship between molecular structure and inhibition efficiency. rsc.org The mode of adsorption and the nature of the protective film can be influenced by the specific functional groups attached to the thiazole ring. For instance, 2-mercaptobenzothiazole (B37678) and 2-aminobenzothiazole (B30445) have been shown to inhibit the corrosion of electro-galvanised steel through different mechanisms. rsc.org

While the direct synthesis of corrosion inhibitors from this compound is not explicitly described in the reviewed literature, its structure provides a versatile platform for the design of new inhibitors. The reactive bromo and chloromethyl groups can be utilized to introduce other functional moieties that can enhance the adsorption and protective properties of the resulting molecule. Theoretical studies using Density Functional Theory (DFT) are often employed to correlate the molecular properties of inhibitors with their inhibition efficiency, aiding in the rational design of new and more effective anti-corrosion agents. scispace.com

Structure Activity Relationship Sar Perspectives and Ligand Design Principles

Influence of Substituent Positions on Thiazole (B1198619) Reactivity and Properties

The chemical behavior of the thiazole ring is profoundly influenced by the nature and position of its substituents. In 2-Bromo-4-(chloromethyl)thiazole, the placement of the bromo and chloromethyl groups at positions 2 and 4, respectively, dictates its reactivity and electronic properties. The thiazole ring itself is an electron-rich system, but the positions have distinct electronic characteristics.

The C2 position of the thiazole ring is the most electron-deficient, making the bromine atom at this position susceptible to nucleophilic substitution and a good leaving group in metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Conversely, the C5 position is the most electron-rich and prone to electrophilic substitution. researchgate.net The C4 position, where the chloromethyl group is attached, has intermediate reactivity. The reactivity at different positions can be influenced by the presence of other substituents; electron-withdrawing groups tend to activate the ring for certain reactions, while electron-donating groups can have the opposite effect. researchgate.netcolab.ws For instance, the reactivity of halothiazoles with nucleophiles like sodium methoxide (B1231860) follows the sequence: 5-chloro > 2-chloro > 4-chloro, highlighting the distinct electronic environment at each position. sciepub.com

The type of substituent also plays a critical role. Electron-donating groups generally favor direct ring-opening mechanisms in metabolic processes, whereas electron-withdrawing groups may lead to indirect ring-opening pathways. colab.ws This differential reactivity is fundamental for the strategic design of synthetic routes and for predicting metabolic stability.

Table 1: Influence of Substituent Position on Thiazole Ring Reactivity

PositionElectronic CharacterCommon ReactivityInfluence of Substituents
C2 Electron-deficientSusceptible to nucleophilic attack, oxidative addition in cross-coupling. mdpi.comresearchgate.netThe bromine atom is a versatile handle for introducing new functionalities.
C4 IntermediateSite for attaching groups like chloromethyl, which act as electrophiles. The chloromethyl group allows for linkage to other molecular scaffolds via nucleophilic substitution.
C5 Electron-richProne to electrophilic substitution (e.g., bromination). nih.govOften targeted for substitution to modulate lipophilicity and target interactions. nih.gov

Identification of the Thiazole Ring as a Key Pharmacophore in Chemical Design

The thiazole ring is recognized as a "privileged structure" or a key pharmacophore in medicinal chemistry. rsc.org A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. The thiazole scaffold is present in numerous FDA-approved drugs, including antibacterial agents like sulfathiazole, anticancer drugs such as dasatinib, and antiretrovirals like ritonavir. rsc.orgnih.govacs.org

Its prevalence is due to several favorable characteristics. The thiazole ring is a bioisostere of other aromatic rings like phenyl, pyridine, or oxazole, meaning it can often replace these groups while maintaining or improving biological activity. nih.govcambridgemedchemconsulting.com The nitrogen and sulfur atoms can participate in crucial hydrogen bonding and non-covalent interactions with biological targets. nih.govnih.gov The sulfur atom, in particular, can engage in unique σ-hole interactions, which are similar to halogen bonds and can enhance binding affinity and selectivity. nih.govnih.gov The aromatic nature of the ring allows it to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. nih.gov The utility of the thiazole ring as a pharmacophore makes this compound a valuable starting material for creating libraries of compounds for drug discovery. rsc.orgijper.org

Correlation between Molecular Architecture and Target Interaction Potentials

The specific three-dimensional arrangement of a molecule—its architecture—determines how it can fit into and interact with a biological target, such as an enzyme or receptor. For derivatives of this compound, the thiazole ring and its substituents create a defined shape and pattern of interaction points.

Molecular docking studies on various thiazole-based inhibitors have elucidated these interactions. Key interactions often involve:

Hydrogen Bonding: The nitrogen atom of the thiazole ring frequently acts as a hydrogen bond acceptor. For example, it has been shown to form hydrogen bonds with residues like Arginine (Arg) and Valine (Val) in the active sites of kinases. nih.govrsc.org

Hydrophobic Interactions: Substituents attached to the thiazole ring can fit into hydrophobic pockets of a protein.

Non-covalent Sulfur Interactions: The sulfur atom of the thiazole ring can form non-covalent bonds with residues like Asparagine (Asn), contributing to the stability of the ligand-receptor complex. nih.gov

Arene-H Bonds: The aromatic thiazole ring can interact with amino acid side chains, such as Leucine (Leu), through arene-H bonds. nih.gov

These interactions are critical for the molecule's inhibitory activity. The orientation of the substituents on the thiazole ring dictates the molecule's ability to adopt the correct conformation for optimal binding. For instance, in a series of tubulin inhibitors, the thiazole ring was shown to be deeply involved in non-covalent bindings that were essential for the compound's activity. nih.gov

Table 2: Examples of Target Interactions for Thiazole-Based Ligands

Target ClassInteracting Residue(s)Type of InteractionReference
DNA Topoisomerase IBArg364Hydrogen bond with thiazole nitrogen nih.gov
Protein Kinases (general)Val882, Tyr867, Lys833Hydrogen bonds rsc.org
TubulinAsnB249, AsnA101Sulfur bond, Arene-H bond nih.gov
Cyclooxygenase (COX)Asn375, Arg376Hydrogen bonds sciepub.com

Strategic Modification of the Bromine and Chloromethyl Moieties for Modulating Chemical Properties

The bromine and chloromethyl groups on this compound are not merely static components; they are highly reactive functional groups that serve as strategic points for chemical modification.

The bromine atom at the C2 position is an exceptionally useful synthetic handle. Due to the electron-deficient nature of this position, the bromine is readily displaced or utilized in cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, through established methods like Negishi and Stille cross-coupling reactions. researchgate.net This versatility is crucial for exploring the structure-activity relationship, as different groups can be systematically introduced at this position to probe interactions with a biological target and optimize properties like potency and selectivity. Bioisosteric replacement of the bromine with other halogens or functional groups can also be used to fine-tune the molecule's electronic and pharmacokinetic properties. cambridgemedchemconsulting.com

The chloromethyl group at the C4 position functions as a reactive electrophile. It is susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alcohols. This allows the thiazole core to be tethered to other molecular fragments, a common strategy in fragment-based drug design. For example, reacting the chloromethyl group with an amine can introduce a basic center, which may be important for solubility or for forming a salt bridge with an acidic residue in a protein target. The sequential bromination of a methylthiazole at the ring (C5) and then at the methyl group (benzylic position) highlights the differential reactivity that can be exploited for stepwise synthesis. nih.gov

Table 3: Strategies for Modifying this compound

MoietyType of ReactionPurpose in Ligand Design
2-Bromo Palladium-catalyzed cross-coupling (e.g., Negishi, Stille) researchgate.netIntroduce diverse aryl, alkyl, or other groups to explore SAR and optimize target binding.
2-Bromo Bioisosteric replacement cambridgemedchemconsulting.comModulate electronic properties, metabolic stability, and pharmacokinetics.
4-Chloromethyl Nucleophilic substitution (e.g., with amines, thiols) Link the thiazole pharmacophore to other molecular fragments or introduce new functional groups.
4-Chloromethyl Wittig reaction (after conversion)Create vinyl-thiazole derivatives for further functionalization.

Design Considerations Based on Ligand Efficiency and Binding Kinetics

In modern drug design, potency alone is not the only goal. Concepts like ligand efficiency and binding kinetics provide a more nuanced understanding of a drug candidate's quality. nih.gov

Ligand Efficiency (LE) is a metric that relates the binding affinity (potency) of a molecule to its size (typically measured by the number of heavy, non-hydrogen atoms). It is calculated as the change in Gibbs free energy of binding divided by the number of heavy atoms. A high LE value is desirable, as it indicates that a compound achieves high affinity without being excessively large, which often correlates with better drug-like properties (e.g., solubility, permeability). When designing derivatives from this compound, the goal is to add functionality that significantly improves binding affinity without disproportionately increasing molecular weight, thereby maintaining or improving ligand efficiency.

Binding Kinetics describes the rates at which a drug binds to its target (the on-rate, k_on) and dissociates from it (the off-rate, k_off). The dissociation constant (K_d) is the ratio of these rates (k_off / k_on). A slow off-rate (long residence time) can be advantageous, leading to a more durable pharmacological effect. Kinetic studies of thiazole-based inhibitors have revealed different mechanisms of action, such as non-competitive inhibition, where the inhibitor binds to a site other than the active site. nih.gov Understanding the binding kinetics and inhibition mechanism (e.g., competitive, non-competitive) of derivatives is crucial for predicting their in vivo efficacy. For example, a study on tyrosinase inhibitors identified a thiazole-triazole hybrid that acted as a non-competitive inhibitor with a low inhibition constant (Ki) of 0.0057 µM, indicating a very tight binding complex. nih.gov These parameters are critical design considerations for developing effective and durable therapeutic agents.

Table 4: Key Ligand Design Metrics

MetricDefinitionImportance in Design
Ligand Efficiency (LE) Binding affinity per heavy atom.Guides the development of potent compounds with favorable drug-like properties by optimizing for efficiency rather than just raw potency.
Binding Kinetics (k_on, k_off) The rates of association and dissociation of the ligand-target complex. nih.govA long residence time (slow k_off) can lead to a more sustained therapeutic effect.
Inhibition Constant (Ki) A measure of the inhibitor's binding affinity to the target. nih.govA lower Ki value indicates a more potent inhibitor.

Future Directions and Emerging Research Areas

Development of Novel, Efficient, and Sustainable Synthetic Routes for 2-Bromo-4-(chloromethyl)thiazole

Current synthetic strategies for this compound, while effective, often present challenges related to yield, cost, and environmental impact. The future of its synthesis lies in the development of novel routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry. Researchers are exploring cost-effective and scalable methods, similar to advancements made for other key building blocks like 4-bromo-1,2-dimethyl-1H-imidazole, to ensure commercial viability researchgate.net.

Key areas of focus include:

Continuous Flow Chemistry: Shifting from batch processing to continuous flow manufacturing can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.

Catalytic Methods: Investigating novel catalysts to streamline reaction pathways, reduce the number of synthetic steps, and lower the energy requirements of the process.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives to minimize the ecological footprint of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Future synthetic strategies will aim to balance economic feasibility with environmental responsibility, making this crucial intermediate more accessible for a wider range of applications.

Exploration of New Derivatization Reactions for Expanded Chemical Diversity

The reactivity of the two halogen atoms—the bromine on the thiazole (B1198619) ring and the chlorine in the chloromethyl group—provides fertile ground for chemical modification. Future research will focus on exploring novel derivatization reactions to expand the chemical space accessible from this compound. The bromine atom is a handle for various cross-coupling reactions, while the chloromethyl group is susceptible to nucleophilic substitution.

Potential areas for exploration include:

Advanced Cross-Coupling Reactions: Utilizing modern palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C2-bromo position to introduce a wide array of substituents.

Novel Nucleophilic Substitutions: Investigating a broader range of nucleophiles to react with the chloromethyl group, enabling the attachment of diverse functional moieties.

Site-Selective Reactions: Developing methodologies that allow for the selective reaction at either the bromo or the chloromethyl position, providing precise control over the final molecular architecture.

These efforts will generate libraries of novel thiazole derivatives for screening in drug discovery and materials science.

Advanced Mechanistic Studies of Thiazole Reactivity

A deeper, fundamental understanding of the reactivity of this compound is crucial for optimizing existing transformations and designing new ones. Future work will involve sophisticated mechanistic studies to elucidate the electronic and steric effects governing its reactions.

Research in this area will likely employ a combination of:

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic structure of the molecule and its intermediates.

In-situ Spectroscopic Analysis: Utilizing techniques like NMR and IR spectroscopy under reaction conditions to observe intermediates and gain insight into reaction kinetics and mechanisms.

Kinetics Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of various catalysts and conditions on reaction rates.

These studies will provide a predictive framework for the chemical behavior of halogenated thiazoles, enabling more rational and efficient synthesis design.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

Emerging applications include:

Retrosynthetic Analysis: Employing AI-powered software to predict novel and efficient synthetic routes to the target molecule and its derivatives.

Reaction Optimization: Using ML algorithms to analyze experimental data and predict the optimal conditions (e.g., temperature, catalyst, solvent) for a given reaction, minimizing the need for extensive trial-and-error experimentation.

De Novo Molecular Design: Leveraging generative models to design new thiazole-based compounds with specific predicted properties, such as biological activity or material characteristics arxiv.orgnih.gov.

Table 1: Potential Applications of AI/ML in this compound Research

Application Area AI/ML Tool Potential Impact
Synthesis Planning Retrosynthesis Algorithms Identification of novel, more efficient synthetic pathways.
Reaction Optimization Bayesian Optimization, Neural Networks Rapid determination of optimal reaction conditions, reducing experimental cost and time.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models Prediction of biological activity or material properties for virtual libraries of derivatives.

| Molecule Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel thiazole compounds with tailored functionalities. |

Design of Next-Generation Functional Materials Incorporating Halogenated Thiazole Moieties

The unique electronic properties and rigid structure of the thiazole ring make it an attractive component for functional materials nih.gov. The presence of halogens in this compound provides handles for polymerization and incorporation into larger molecular architectures.

Future research will explore its use in:

Organic Electronics: Designing and synthesizing conductive polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The thiazole moiety can influence the electronic properties and charge transport characteristics of these materials rsc.org.

Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers to construct MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis rsc.org.

Sensors: Developing chemosensors where the thiazole moiety acts as a recognition site or a signaling unit for the detection of specific analytes.

Table 2: Potential Functional Material Applications

Material Class Potential Role of Thiazole Moiety Target Application
Conducting Polymers Electron-deficient unit in donor-acceptor systems Organic electronics (OFETs, OPVs)
Metal-Organic Frameworks (MOFs) Functionalized organic linker Gas storage, catalysis, sensing

| Fluorescent Materials | Core fluorophore component | Bioimaging, organic LEDs (OLEDs) |

High-Throughput Synthesis and Screening Methodologies Utilizing this compound Building Blocks

To accelerate the discovery of new drugs and materials, high-throughput synthesis and screening (HTS) methodologies are essential nih.gov. This compound is an ideal scaffold for combinatorial chemistry, where its two reactive sites can be systematically modified to create large libraries of related compounds.

Future directions will involve:

Automated Synthesis: Using robotic platforms to perform parallel synthesis of hundreds or thousands of thiazole derivatives in microtiter plates scienceintheclassroom.org.

Miniaturization: Scaling down reaction volumes to conserve reagents and reduce waste, making the synthesis process more efficient and cost-effective nih.gov.

Integrated Screening: Directly coupling high-throughput synthesis with high-throughput screening assays to rapidly identify compounds with interesting biological or material properties nih.govscispace.com.

This approach dramatically increases the efficiency of the discovery process, enabling the exploration of a much larger chemical space in a shorter amount of time.

Table 3: Hypothetical High-Throughput Workflow

Step Technology Purpose
1. Library Design Chemoinformatics Design a virtual library of derivatives based on desired properties.
2. Parallel Synthesis Automated Liquid Handlers Synthesize hundreds of distinct compounds from this compound in a 96- or 384-well format.
3. Purification Parallel HPLC/SFC Rapidly purify the synthesized compounds.
4. Screening Robotic Screening Platforms Test the library against biological targets or for material properties.

| 5. Data Analysis | Data Analysis Software | Identify "hit" compounds for further investigation. |

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4-(chloromethyl)thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation of thiazole precursors. For example, bromination of 4-(chloromethyl)thiazole derivatives using CuBr and n-butyl nitrite in acetonitrile under reflux (333 K) yields the target compound with 53% efficiency after purification via silica gel chromatography (heptane:ethyl acetate, 70:3) . Optimization may include adjusting reaction time (e.g., 15 minutes for completion) and solvent choice (e.g., acetonitrile for solubility). Side products can arise from competing reactions, necessitating rigorous analysis by TLC or HPLC to monitor progress.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Peaks at δ 8.16 ppm (thiazole C-H) and aromatic protons (δ 7.40–7.92 ppm) confirm substitution patterns .
  • IR Spectroscopy : Key stretches include ν(C-Br) at ~689 cm⁻¹ and ν(C-Cl) at ~836 cm⁻¹ .
  • X-ray Crystallography : Reveals planar thiazole rings (twist angle: 7.45° vs. phenyl groups) and intermolecular π-π interactions (3.815 Å distance) .
  • Elemental Analysis : Validate purity (e.g., C: 45.02%, H: 2.52%) .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : Store in tightly sealed, dry containers at 2–8°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture, open flames, or reactive metals (e.g., Al, Fe) due to corrosive risks . Use inert atmospheres (N2/Ar) during handling to minimize decomposition.

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in the Sommelet reaction?

  • Methodological Answer : Bromine at position 2 exerts an electron-withdrawing effect, activating the chloromethyl group for nucleophilic substitution. In the Sommelet reaction (conversion to aldehydes via urotropine), indirect hydrolysis in 75% acetic acid at reflux minimizes side products compared to direct methods. Steric hindrance from the 5-bromo substituent slows reaction kinetics, requiring longer reflux times (~6–8 hours) . Monitor by GC-MS to track aldehyde formation (e.g., retention time ~12.5 min under He carrier gas).

Q. What strategies are effective for derivatizing this compound to enhance biological activity?

  • Methodological Answer :
  • Schiff Base Formation : React with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/glacial acetic acid (4 hours reflux) to form hydrazineyl-thiazole derivatives. Purify by recrystallization and confirm via melting point (e.g., 160–162°C) and HRMS .
  • Anticancer Derivatives : Introduce nitrophenyl groups (e.g., 4-nitrophenyl) via Suzuki coupling to target tumor-associated macrophage (TAM) polarization. Assess activity via MTT assays (IC50: <10 µM in HCC cell lines) .

Q. How can molecular docking studies elucidate the mechanism of thiazole derivatives’ biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize proteins like mGluR5 or TAM receptors based on structural homology .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Optimize ligand conformations using DFT (B3LYP/6-31G* basis set) .
  • Validation : Compare docking scores (e.g., −9.2 kcal/mol for mGluR5 antagonists) with experimental IC50 values. Hydrogen bonding with Ser654 and π-stacking with Phe787 are critical interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to address them?

  • Methodological Answer : Variations (e.g., 67–69°C vs. 96–98°C) may stem from polymorphic forms or impurities . Resolve via:
  • Recrystallization : Use hexane/heptane to isolate pure crystals.
  • DSC Analysis : Confirm phase transitions (e.g., endothermic peak at 98°C) .
  • Cross-Validate : Compare NMR spectra with literature (e.g., δ 8.16 ppm for thiazole protons) .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of thiazole derivatives?

  • Methodological Answer :
  • Antibacterial : Use agar diffusion assays against S. aureus (Gram+) and E. coli (Gram−). Zones of inhibition >15 mm indicate potency .
  • Antifungal : Test against C. albicans via broth microdilution (MIC: ≤32 µg/mL) .
  • Antioxidant : DPPH radical scavenging (IC50: ~50 µg/mL) with ascorbic acid as control .

Tables

Derivative Biological Activity Key Data Reference
2-(4-Nitrobenzylidene)hydrazineyl-thiazoleAnticancer (HCC)IC50: 7.5 µM; TAM M2 inhibition
Schiff base (2a)Antibacterial (Gram+)Zone of inhibition: 18 mm (S. aureus)
Aldehyde derivativeMetabotropic glutamate antagonistDocking score: −9.2 kcal/mol (mGluR5)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(chloromethyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(chloromethyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.